molecular formula C6H6N4O2 B041622 3-Methylxanthine CAS No. 1076-22-8

3-Methylxanthine

Cat. No. B041622
CAS RN: 1076-22-8
M. Wt: 166.14 g/mol
InChI Key: GMSNIKWWOQHZGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylxanthine has been explored through various methods. Zhao Ji-quan (2012) describes a process starting from methylurea and cyanoacetic acid, leading to 4-amino-3-methyluracil, which upon further reactions yields 3-Methylxanthine and its derivatives (Zhao Ji-quan, 2012). Another innovative approach involves the direct conversion of theophylline to 3-Methylxanthine by metabolically engineered E. coli, showcasing a potential for biotechnological production methods (K. H. Algharrawi et al., 2015).

Molecular Structure Analysis

3-Methylxanthine's molecular structure is crucial for its interaction with biological systems. Computational studies suggest that 3-substituted xanthines, including 3-Methylxanthine, are good candidates for forming tetrad and quadruplex structures. These structures have been observed in both gas phase and DMSO-d6 solution, indicating significant potential for biochemical applications (J. Szolomajer et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3-Methylxanthine is highlighted by its ability to undergo various reactions. The synthesis and transformation processes often involve reactions with alkyl halides, demonstrating the compound's versatility in chemical modifications. These reactions are critical for the development of new pharmaceuticals and biochemical tools (Elahe Jafari Chamgordani et al., 2016).

Physical Properties Analysis

The physical properties of 3-Methylxanthine, such as solubility, melting point, and crystal structure, are essential for its application in various fields. However, detailed studies focusing exclusively on these properties are limited. The physical characteristics would typically influence its behavior in biological systems and its formulation in pharmaceutical applications.

Chemical Properties Analysis

3-Methylxanthine's chemical properties, including its reactivity, stability, and interactions with other molecules, play a crucial role in its biological effects and potential therapeutic applications. Its structure allows for the formation of hydrogen bonds and interaction with ions, which could be exploited in drug design and development (J. Szolomajer et al., 2011).

Scientific Research Applications

1. Biodegradation of Theobromine

  • Application Summary: 3-Methylxanthine is produced through the biodegradation of theobromine by Aspergillus sydowii PT-2. This process involves N-demethylation and oxidation .
  • Methods of Application: The fungal strains were inoculated into various theobromine agar medias and theobromine liquid mediums. The metabolites were detected using HPLC in the liquid culture .
  • Results: Aspergillus sydowii PT-2 showed potential for theobromine biodegradation. 3-Methylxanthine was the main demethylated metabolite of theobromine in the liquid culture .

2. Diuretic, Cardiac Stimulant, and Smooth Muscle Relaxant

  • Application Summary: 3-Methylxanthine has diuretic, cardiac stimulant, and smooth muscle relaxant activities .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

3. Nutraceutical

  • Application Summary: 3-Methylxanthine has commercial application as a nutraceutical .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

Safety And Hazards

It is recommended to avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not ingest. Do not breathe vapours/dust. Keep away from heat and sources of ignition .

Future Directions

Methylxanthines have shown potential in a wide range of conditions and may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .

properties

IUPAC Name

3-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSNIKWWOQHZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148107
Record name 3-Methylxanthine
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Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001886
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Methylxanthine

CAS RN

1076-22-8
Record name 3-Methylxanthine
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Record name 3-Methylxanthine
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Record name 3-Methylxanthine
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Record name 3-Methylxanthine
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Record name 3,7-dihydro-3-methyl-1H-purine-2,6-dione
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Record name 3-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name 3-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of thionyl chloride (100 ml) was added (S)-1-(5-acetoxyhexyl)-7-benzyl-8-hydroxymethyl-3-methylxanthine (9.8 g, 22.9 mmol). After stirring for 3 hours at room temperature, unreacted thionyl chloride was evaporated under reduced pressure. The residual oil was purled by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:1) to afford (S)-1-(5-acetoxyhexyl)-7-benzyl-8-chloromethyl(-3-methylxanthine (8.7 g, 85% yield) as a colorless oil.
Name
(S)-1-(5-acetoxyhexyl)-7-benzyl-8-hydroxymethyl-3-methylxanthine
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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